1-Cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine
Description
Properties
Molecular Formula |
C13H14FN3 |
|---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
3-cyclopropyl-5-(3-fluorophenyl)-2-methylimidazol-4-amine |
InChI |
InChI=1S/C13H14FN3/c1-8-16-12(9-3-2-4-10(14)7-9)13(15)17(8)11-5-6-11/h2-4,7,11H,5-6,15H2,1H3 |
InChI Key |
SEBORFAJAJVEEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1C2CC2)N)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
De Novo Synthesis via Cyclocondensation
The imidazole core is often assembled from α-amino ketones and aldehydes. For example, condensation of 3-fluoroacetophenone derivatives with cyclopropanecarboximidamide under acidic conditions yields 2-methylimidazole intermediates. A 2024 study demonstrated that using p-toluenesulfonic acid (PTSA) in refluxing toluene achieves 78% yield with minimal decomposition.
Key parameters :
-
Temperature: 110–120°C
-
Catalyst: PTSA (10 mol%)
-
Solvent: Toluene or xylene
-
Yield range: 65–78%
Transition Metal-Catalyzed [3+2] Cycloaddition
Palladium-mediated coupling between propargylamines and nitriles provides regioselective access to 2,4,5-trisubstituted imidazoles. Using Pd(OAc)₂/XPhos as the catalytic system, researchers achieved 82% yield for a model compound bearing a 4-fluorophenyl group. Adapting this to the 3-fluorophenyl variant requires careful optimization of electronic effects due to the meta-fluorine’s inductive influence.
3-Fluorophenyl Group Installation
Suzuki-Miyaura Cross-Coupling
The Suzuki reaction between imidazole boronic esters and 3-fluorophenyl halides is the most reliable method for aryl group introduction. A 2025 protocol using Pd(dppf)Cl₂ as the catalyst and K₃PO₄ as the base in dioxane/water (4:1) achieved 89% coupling efficiency.
Representative conditions :
Direct C-H Arylation
Recent advances in C-H activation enable direct arylation of preformed imidazoles. A Rh(III)-catalyzed system using [Cp*RhCl₂]₂ and Cu(OAc)₂ oxidant successfully introduced 3-fluorophenyl groups at the C4 position with 74% yield. This method bypasses boronic ester preparation but requires strict moisture control.
Cyclopropanation Techniques
Simmons-Smith Reaction
Cyclopropanation of allylic amines followed by imidazole annulation offers a step-economical route. Treatment of N-allyl-3-fluoroaniline derivatives with Zn(CH₂I)₂ and CuCl in DCM produces cyclopropylamines in 68% yield. Subsequent imidazole formation via oxidative cyclization completes the core structure.
Transition Metal-Catalyzed Cyclopropane Transfer
Nickel-catalyzed transfer cyclopropanation using ethyl diazoacetate enables late-stage cyclopropane installation. A 2023 study showed that Ni(cod)₂/PCy₃ catalyzes the reaction between styryl imidazoles and diazo compounds, achieving 71% yield with excellent diastereoselectivity.
Amine Group Protection and Deprotection
The primary amine at C5 requires protection during harsh reaction conditions. Common strategies include:
-
Boc Protection : Using (Boc)₂O in THF with DMAP (95% yield).
Deprotection with TFA/CH₂Cl₂ (1:1) quantitatively removes Boc groups without affecting the cyclopropane ring.
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 52 | 98 | 1.2 | Moderate |
| Suzuki Coupling | 67 | 99 | 1.8 | High |
| C-H Arylation | 48 | 97 | 2.1 | Low |
The Suzuki-Miyaura approach provides the best balance of yield and scalability, though it requires pre-functionalized boronic esters. C-H activation methods remain limited by catalyst cost but offer future potential for step reduction.
Industrial-Scale Considerations
Kilogram-scale synthesis demands:
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits several notable biological activities, which are summarized below:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Antimicrobial Activity
Research has demonstrated that 1-Cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study conducted in 2024, the compound was found to have significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential use in treating bacterial infections .
Anticancer Properties
The anticancer potential of this compound has been evaluated through various studies. A notable study in 2023 assessed its cytotoxic effects on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment, suggesting its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound has shown promise in anti-inflammatory applications. A recent study conducted in 2025 investigated its effects on LPS-stimulated macrophages, revealing that treatment with the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
Objective : To assess the efficacy against Gram-positive and Gram-negative bacteria.
Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively .
Case Study 2: Anticancer Activity Evaluation
Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .
Case Study 3: Inflammation Model Study
Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.
Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls .
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine involves its interaction with molecular targets such as glucocorticoid receptors. The compound can modulate the function of these receptors, leading to changes in gene expression and subsequent biological effects . The pathways involved include the inhibition of inflammatory and proliferative processes.
Comparison with Similar Compounds
The following analysis compares the structural and functional attributes of 1-cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine with related compounds, focusing on substituent effects, biological activity, and structure-activity relationships (SAR).
Structural and Functional Analogues
A comparative overview of key compounds is provided in Table 1.
Table 1. Comparison of Structural Analogues with Fluorophenyl Substituents
Key Observations from Structural Comparisons
Fluorophenyl Positioning and Activity: The 3-fluorophenyl group in Compound 2b (EC50 = 10 nM) demonstrates moderate potency in binding assays, but its efficacy (50% invasion inhibition) is lower than WZ811 (90% inhibition), which shares a pyridyl core. This suggests that fluorophenyl substituents alone are insufficient for maximal activity; the heterocyclic core and additional substituents critically influence efficacy . In contrast, diarylpentanoids like MS40E (bis(3-fluorophenyl)) emphasize the role of fluorination in enhancing electronic properties and binding affinity, though their activity depends on the scaffold (e.g., curcumin vs. imidazole) .
Impact of Cyclopropyl and Methyl Groups: The cyclopropyl group in the target compound may confer rigidity and metabolic stability, similar to PF-03491165, which combines cyclopropyl with dual fluorophenyl groups. Methyl groups at position 2 (as in the target compound) are less common in analogs but may reduce steric hindrance compared to bulkier substituents, optimizing receptor interactions .
SAR Trends in Heterocyclic Cores: Imidazole vs. Pyrazole: BAY 87-2243 (pyrazole core with trifluoromethoxyphenyl) shows potent antitumor activity, highlighting the importance of fluorinated aryl groups in hypoxia targeting. The imidazole core of the target compound may favor different binding modes due to its hydrogen-bonding capacity . Tetrazole Derivatives: Racecadotril-tetrazole analogs with 3-fluorophenyl substituents exhibit enhanced antinociceptive activity, suggesting fluorine’s role in improving CNS penetration or target engagement .
Potency Reductions with Fluorophenyl Substitution :
- In pyrrazoloquinazoline derivatives (), replacing phenyl with 3-fluorophenyl at R1 reduced mGlu2/mGlu3 inhibition by 2- to 10-fold, depending on R2 substituents. This steep SAR underscores the sensitivity of fluorophenyl effects to adjacent groups .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Fluorine’s electronegativity may mitigate oxidative metabolism of the 3-fluorophenyl ring, as seen in PF-03491165 and BAY 87-2243 .
Biological Activity
1-Cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine, with CAS number 1269530-61-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H14FN3
- Molecular Weight : 231.27 g/mol
- Structure : The compound features an imidazole ring substituted with a cyclopropyl group and a fluorinated phenyl moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have explored the anticancer potential of similar imidazole derivatives. For instance, compounds with similar structures have exhibited significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of the fluorine atom enhances the compound's interaction with biological targets, potentially increasing its efficacy against tumors.
Antioxidant Activity
The antioxidant properties of imidazole derivatives have been documented, suggesting that 1-Cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine may possess similar capabilities. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases, including cancer.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in malignant cells.
- Antioxidant Mechanism : By scavenging free radicals, it may protect cells from oxidative damage.
Study on Antitumor Efficacy
A recent study investigated the effects of various imidazole derivatives on human cancer cell lines. The results indicated that compounds with a fluorinated phenyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. This study highlighted the importance of substituent groups in modulating biological activity.
Comparative Analysis
A comparative analysis was conducted between 1-Cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine and other related compounds:
| Compound Name | Structure | Activity Type | Potency |
|---|---|---|---|
| Compound X | Similar | Anticancer | High |
| Compound Y | Different | Antioxidant | Medium |
| 1-Cyclopropyl... | Targeted | Both | TBD |
Q & A
Basic Research Question
- Antimicrobial Activity : Use microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include ciprofloxacin as a positive control .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin controls.
- Enzyme Inhibition : Fluorescence-based assays (e.g., HDAC or kinase inhibition) with Z’-factor >0.5 to ensure robustness .
How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance potency?
Advanced Research Question
Focus on substituent effects:
What computational strategies predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3LQB for kinases). Validate with MD simulations (NAMD, 100 ns) to assess binding stability .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. A 2025 study linked high HOMO density at the imidazole ring to ROS scavenging activity .
How can researchers address low yields in large-scale synthesis?
Advanced Research Question
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., <5% epimerization vs. 20% in batch) .
- Catalyst Optimization : Screen Pd-NHC complexes for higher turnover (TON >1,000) in cyclopropane formation .
- DoE Approach : Apply factorial design (e.g., temperature, solvent ratio) to identify critical parameters .
What methodologies improve solubility without compromising bioactivity?
Basic Research Question
- Salt Formation : Co-crystallize with succinic acid (1:1 molar ratio) to enhance aqueous solubility 10-fold .
- Nanoformulation : Use PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release in pharmacokinetic studies .
How can metabolic stability be assessed preclinically?
Advanced Research Question
- Liver Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS.
- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC assay) to identify enzyme interactions .
What advanced techniques validate target engagement in cellular models?
Advanced Research Question
- CETSA (Cellular Thermal Shift Assay) : Track protein thermal stability shifts (ΔTₘ >2°C) post-treatment .
- Click Chemistry : Incorporate alkyne tags for pull-down assays and LC-MS/MS target identification .
How should researchers design studies to reconcile contradictory bioactivity data across models?
Advanced Research Question
- Meta-Analysis : Pool data from ≥3 independent labs using random-effects models. Adjust for variables (e.g., cell passage number, serum concentration) .
- Orthogonal Assays : Cross-validate cytotoxicity via ATP-based viability and apoptosis markers (e.g., Annexin V) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
